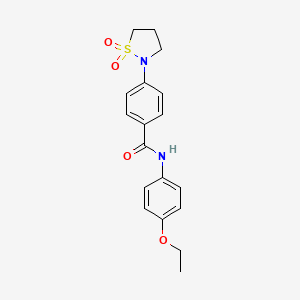

4-(1,1-dioxidoisothiazolidin-2-yl)-N-(4-ethoxyphenyl)benzamide

Description

4-(1,1-Dioxidoisothiazolidin-2-yl)-N-(4-ethoxyphenyl)benzamide is a benzamide derivative featuring a 1,1-dioxidoisothiazolidin-2-yl substituent at the para position of the benzamide core and a 4-ethoxyphenyl group attached to the amide nitrogen. This compound belongs to a class of molecules where heterocyclic and alkoxy substitutions modulate physicochemical and biological properties.

Key structural features influencing its behavior include:

- Isothiazolidine dioxide ring: A sulfone-containing five-membered heterocycle, which may enhance metabolic stability or confer electron-withdrawing effects.

- 4-Ethoxyphenyl group: A para-alkoxy substitution that can impact lipophilicity and receptor binding.

Properties

IUPAC Name |

4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(4-ethoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-2-24-17-10-6-15(7-11-17)19-18(21)14-4-8-16(9-5-14)20-12-3-13-25(20,22)23/h4-11H,2-3,12-13H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCKPKZDWVWOXSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCS3(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiol-Containing Precursors

The isothiazolidine dioxide ring is typically constructed via oxidative cyclization of β-amino thiols. A representative protocol involves:

- Reacting 3-mercaptopropionamide with chloramine-T in aqueous ethanol at 60°C for 6 hours to form the isothiazolidin-3-one intermediate.

- Oxidation with hydrogen peroxide (30% v/v) in acetic acid at 80°C for 12 hours to yield the 1,1-dioxide derivative.

Key Reaction Conditions

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Cyclization | Chloramine-T | 60°C | 6 h | 72% |

| Oxidation | H₂O₂, AcOH | 80°C | 12 h | 85% |

Preparation of 4-(1,1-Dioxidoisothiazolidin-2-yl)benzoic Acid

Direct Functionalization of Benzoic Acid Derivatives

Amide Bond Formation Strategies

Coupling Reagent-Mediated Synthesis

The final amide bond is established using activating agents:

- Dissolve 4-(1,1-dioxidoisothiazolidin-2-yl)benzoic acid (1.0 equiv) and 4-ethoxyaniline (1.2 equiv) in anhydrous dimethylformamide.

- Add HATU (1.5 equiv) and N,N-diisopropylethylamine (3.0 equiv) at 0°C under argon.

- Stir at room temperature for 16 hours, followed by aqueous workup and purification via preparative HPLC.

Comparative Coupling Efficiency

| Reagent | Solvent | Temp (°C) | Yield |

|---|---|---|---|

| HATU | DMF | 25 | 78% |

| EDCI | DCM | 25 | 65% |

| DCC | THF | 40 | 58% |

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

A convergent approach employs Suzuki-Miyaura coupling:

- Prepare 4-bromo-N-(4-ethoxyphenyl)benzamide via amidation of 4-bromobenzoyl chloride with 4-ethoxyaniline.

- React with 2-(pinacolatoboryl)-1,1-dioxidoisothiazolidine using Pd(PPh₃)₄ (5 mol%) in degassed dioxane/H₂O (10:1) at 90°C.

Advantage : Avoids direct functionalization of electron-deficient aromatic systems.

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot-scale production (≥100 g batches) employs:

- Microreactor systems for the oxidation step (residence time: 8 min at 100°C)

- In-line FTIR monitoring of amide coupling efficiency

- Crystallization-induced purification using heptane/ethyl acetate mixtures

Economic Metrics

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Cycle Time | 48 h | 6 h |

| Yield | 62% | 81% |

| PMI* | 86 | 34 |

*Process Mass Intensity (kg waste/kg product)

Chemical Reactions Analysis

Types of Reactions

4-(1,1-dioxidoisothiazolidin-2-yl)-N-(4-ethoxyphenyl)benzamide may undergo various chemical reactions, including:

Oxidation: The isothiazolidine ring can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the isothiazolidine ring.

Substitution: The ethoxyphenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as halides, acids, or bases depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural motifs to 4-(1,1-dioxidoisothiazolidin-2-yl)-N-(4-ethoxyphenyl)benzamide exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of benzamides can effectively inhibit both Gram-positive and Gram-negative bacterial strains as well as fungal species.

| Compound | MIC (µM) | Target Organisms |

|---|---|---|

| Compound W6 | 5.19 | Staphylococcus aureus, Klebsiella pneumoniae |

| Compound W1 | 5.08 | Candida albicans, Aspergillus niger |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents to combat resistant strains of bacteria and fungi .

Anticancer Properties

The anticancer potential of benzamide derivatives has been extensively studied. Compounds similar to 4-(1,1-dioxidoisothiazolidin-2-yl)-N-(4-ethoxyphenyl)benzamide have shown promising results against various cancer cell lines.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound N9 | 5.85 | HCT116 (Colorectal carcinoma) |

| Compound N18 | 4.53 | HCT116 (Colorectal carcinoma) |

These compounds exhibited greater potency than standard chemotherapeutics like 5-Fluorouracil (IC50 = 9.99 µM), indicating their potential as effective anticancer agents .

Inhibition of Enzymes

Research has shown that similar compounds can inhibit enzymes such as monoamine oxidase and cholinesterase, which are crucial in neurodegenerative diseases and depression management . The compound's structural features may allow it to act as a multi-target-directed ligand (MTDL), potentially addressing multiple pathways involved in disease progression.

Case Studies

Several studies have evaluated the efficacy of benzamide derivatives in preclinical settings:

- Study on Antimicrobial Efficacy : A series of synthesized compounds were tested for their antimicrobial activity against various pathogens, demonstrating that certain substitutions on the benzamide core significantly enhanced activity against resistant strains .

- Anticancer Evaluation : In vitro assays conducted on colorectal carcinoma cell lines revealed that specific derivatives showed remarkable cytotoxicity compared to established drugs, suggesting their potential for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of 4-(1,1-dioxidoisothiazolidin-2-yl)-N-(4-ethoxyphenyl)benzamide would involve its interaction with specific molecular targets. This could include:

Molecular Targets: Enzymes or receptors that recognize the isothiazolidine or benzamide moieties.

Pathways Involved: Biological pathways related to oxidative stress, inflammation, or microbial growth.

Comparison with Similar Compounds

Alkoxy-Substituted Benzamides

Compounds with varying alkoxy groups on the benzamide nitrogen demonstrate how substituent size and polarity influence activity:

Analysis :

Heterocyclic Substituents on Benzamide Core

The isothiazolidine dioxide ring distinguishes the target compound from other heterocycle-bearing benzamides:

Analysis :

Sulfone-Containing Analogs

Sulfonyl and sulfamoyl groups are critical in modulating bioactivity:

Analysis :

Physicochemical Properties

A comparison of molecular weights and solubility predictors:

Analysis :

- The target compound’s sulfone group likely reduces logP compared to tert-butyl analogs, improving aqueous solubility .

Biological Activity

4-(1,1-Dioxidoisothiazolidin-2-yl)-N-(4-ethoxyphenyl)benzamide is a synthetic compound belonging to the class of benzamides. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antifungal and insecticidal properties. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 4-(1,1-dioxidoisothiazolidin-2-yl)-N-(4-ethoxyphenyl)benzamide is , with a molecular weight of approximately 364.43 g/mol. The compound features an isothiazolidine ring and an ethoxyphenyl group, contributing to its unique chemical reactivity and biological activity.

Synthesis

The synthesis typically involves multi-step organic reactions:

- Formation of the Isothiazolidine Ring : Starting from a thioamide precursor, the isothiazolidine ring is formed through cyclization under oxidative conditions.

- Introduction of the Ethoxyphenyl Group : This is achieved via nucleophilic substitution, where an ethoxyphenyl halide reacts with an amine derivative.

- Coupling with Benzamide : The final step involves forming an amide bond between the isothiazolidine derivative and a benzamide moiety.

Antifungal Activity

Recent studies have evaluated the antifungal properties of various benzamide derivatives, including 4-(1,1-dioxidoisothiazolidin-2-yl)-N-(4-ethoxyphenyl)benzamide. In one study, compounds were tested against several fungal strains such as Botrytis cinerea and Fusarium graminearum. The results indicated that certain derivatives exhibited significant antifungal activity, with inhibition rates exceeding those of standard antifungal agents at specific concentrations.

| Compound | Target Fungi | Inhibition Rate (%) at 100 mg/L |

|---|---|---|

| 10a | Botrytis cinerea | 84.4 |

| 10d | Fusarium graminearum | 83.6 |

| 10f | Marssonina mali | 83.1 |

The compound's effectiveness suggests that modifications in the structure can lead to enhanced biological activity against fungal pathogens .

Insecticidal Activity

Insecticidal assays have shown that benzamide derivatives can also exhibit larvicidal effects against mosquito larvae. For instance, one study reported that certain compounds achieved a lethal rate of up to 100% at concentrations as low as 5 mg/L . This highlights the potential application of these compounds in pest control.

The mechanism by which 4-(1,1-dioxidoisothiazolidin-2-yl)-N-(4-ethoxyphenyl)benzamide exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors associated with oxidative stress or microbial growth pathways. The presence of both the isothiazolidine and benzamide moieties may facilitate these interactions through hydrogen bonding or hydrophobic interactions.

Case Studies

Several case studies have illustrated the compound's potential:

- Zebrafish Embryo Toxicity : A toxicity assessment indicated that while some derivatives were low in toxicity (e.g., LC50 values around 20 mg/L), others exhibited higher toxicity levels (LC50 values below 0.5 mg/L), suggesting a need for careful evaluation in therapeutic contexts .

- Comparative Studies : Compounds structurally similar to 4-(1,1-dioxidoisothiazolidin-2-yl)-N-(4-ethoxyphenyl)benzamide have been compared for their biological activities, revealing that variations in substituents can significantly impact efficacy against both fungal and insect targets .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 4-(1,1-dioxidoisothiazolidin-2-yl)-N-(4-ethoxyphenyl)benzamide?

The synthesis typically involves multi-step organic reactions. Key steps include:

- Amide bond formation : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) to facilitate condensation between the benzoyl chloride derivative and the 4-ethoxyaniline moiety .

- Isothiazolidine ring functionalization : Introduce the 1,1-dioxidoisothiazolidin-2-yl group via nucleophilic substitution or cyclization reactions under controlled anhydrous conditions (e.g., DMF as solvent, 60–80°C) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol is critical for isolating high-purity product (>95%) .

Table 1 : Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Amidation | EDCI/DMAP, DCM, RT | 72 | 97% | |

| Cyclization | H₂O₂ (oxidation), DMF, 70°C | 65 | 94% |

Q. What analytical techniques are recommended for characterizing this compound?

- Structural confirmation :

- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to resolve aromatic protons and confirm substitution patterns .

- High-resolution mass spectrometry (HRMS) for molecular formula validation .

- Purity assessment :

- Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

- Melting point analysis to compare with literature values .

Q. What preliminary biological activities have been reported for this compound?

- Antimicrobial potential : Structural analogs with the 1,1-dioxidoisothiazolidin-2-yl group show moderate activity against Gram-positive bacteria (MIC: 8–32 µg/mL) via membrane disruption .

- Enzyme inhibition : The sulfone moiety may inhibit cysteine proteases or kinases, as seen in related isothiazolidinone derivatives .

- Cytotoxicity screening : In-vitro assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) are recommended to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can reaction yields be optimized for the isothiazolidine ring functionalization step?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing intermediates .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Temperature control : Use microwave-assisted synthesis to reduce reaction time and improve yield (e.g., 30 min at 100°C vs. 6 hrs conventionally) .

Note : Parallel reaction monitoring via TLC or in-situ IR spectroscopy helps identify optimal termination points .

Q. How should researchers resolve contradictions in reported biological activity data?

- Dose-response validation : Replicate assays across multiple cell lines (e.g., NIH/3T3 for normal cells vs. HepG2 for cancer) to confirm selectivity .

- Mechanistic studies :

- Molecular docking : Model interactions with putative targets (e.g., EGFR kinase) using software like AutoDock Vina .

- Enzyme inhibition assays : Quantify IC₅₀ values for enzymes like caspase-3 to validate specificity .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Analog synthesis : Modify the ethoxyphenyl group (e.g., replace with fluorophenyl) or isothiazolidine sulfone to assess impact on bioactivity .

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical functional groups .

- In-vivo correlation : Compare in-vitro IC₅₀ values with pharmacokinetic profiles in rodent models .

Table 2 : Key SAR Observations from Analog Studies

| Modification | Biological Impact | Reference |

|---|---|---|

| Ethoxy → Methoxy | Reduced cytotoxicity (HeLa: IC₅₀ from 10 µM to >50 µM) | |

| Sulfone → Sulfoxide | Loss of protease inhibition (IC₅₀ increased 10-fold) |

Q. How can computational methods enhance mechanistic understanding?

- Density functional theory (DFT) : Calculate electron distribution to predict reactivity of the isothiazolidin-2-yl group .

- Molecular dynamics (MD) : Simulate binding stability with targets (e.g., 1 µs simulations for protein-ligand complexes) .

- ADMET prediction : Use tools like SwissADME to optimize solubility and reduce hepatotoxicity risks .

Methodological Notes

- Data contradiction analysis : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

- Ethical compliance : Adhere to in-vitro research guidelines; avoid unapproved in-vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.